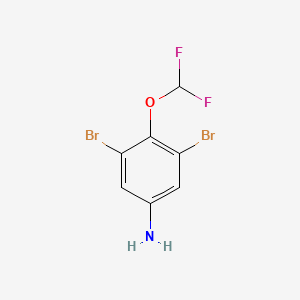

3,5-Dibromo-4-(difluoromethoxy)aniline

Description

3,5-Dibromo-4-(difluoromethoxy)aniline is a halogenated aromatic amine characterized by bromine substituents at the 3 and 5 positions of the benzene ring and a difluoromethoxy (-OCF₂H) group at the para position. This compound serves as a critical intermediate in the synthesis of agrochemicals and pharmaceuticals, particularly in developing crop protection agents and bioactive molecules. Its structural features—bromine atoms and the difluoromethoxy group—impart unique electronic and steric properties, enhancing reactivity in coupling reactions and resistance to metabolic degradation in target organisms .

Synthesis typically involves sequential halogenation and functional group introduction. For example, bromination of 4-(difluoromethoxy)aniline derivatives under controlled conditions achieves the desired substitution pattern. The difluoromethoxy group is introduced via nucleophilic substitution or oxidation-reduction pathways, as seen in analogous syntheses of fluorinated benzimidazoles .

Properties

IUPAC Name |

3,5-dibromo-4-(difluoromethoxy)aniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5Br2F2NO/c8-4-1-3(12)2-5(9)6(4)13-7(10)11/h1-2,7H,12H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LEVAJCWEJGVYEV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1Br)OC(F)F)Br)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5Br2F2NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.93 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Dibromo-4-(difluoromethoxy)aniline typically involves the bromination of 4-(difluoromethoxy)aniline. The reaction is carried out using bromine or a bromine source such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetic acid or dichloromethane. The reaction conditions, including temperature and reaction time, are optimized to achieve high yields and purity of the desired product.

Industrial Production Methods

Industrial production of 3,5-Dibromo-4-(difluoromethoxy)aniline follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reactions are conducted in large reactors with precise control over reaction parameters to ensure consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

3,5-Dibromo-4-(difluoromethoxy)aniline undergoes various chemical reactions, including:

Substitution Reactions: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the nitrogen atom in the aniline moiety.

Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where the bromine atoms are replaced with aryl or alkyl groups.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.

Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted anilines, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

3,5-Dibromo-4-(difluoromethoxy)aniline has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of new pharmaceuticals and agrochemicals.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its use as a precursor in the synthesis of drugs targeting specific diseases.

Industry: It is used in the production of specialty chemicals and materials with unique properties, such as fluorinated polymers and advanced coatings.

Mechanism of Action

The mechanism of action of 3,5-Dibromo-4-(difluoromethoxy)aniline depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The difluoromethoxy group can enhance the compound’s lipophilicity and metabolic stability, improving its efficacy and bioavailability.

Comparison with Similar Compounds

3,5-Dichloro-4-(difluoromethoxy)aniline

- Molecular Formula: C₇H₅Cl₂F₂NO

- Molecular Weight : 228.02 g/mol

- Key Differences : Replacing bromine with chlorine reduces molecular weight and electronegativity, altering reactivity. Chlorinated derivatives exhibit lower lipophilicity, impacting bioavailability in agrochemical applications. However, chlorine’s smaller atomic radius enhances steric accessibility in cross-coupling reactions .

4-Bromo-3,5-difluoroaniline

- Molecular Formula : C₆H₄BrF₂N

- Substituent Pattern : Bromine at position 4 and fluorine at 3/5 positions.

- Applications : Primarily used in pharmaceutical intermediates. The absence of an alkoxy group reduces electron-withdrawing effects, limiting its utility in electrophilic substitution reactions compared to difluoromethoxy analogs .

Functional Group Variations: Difluoromethoxy vs. Trifluoromethoxy

3,5-Dibromo-4-(trifluoromethoxy)aniline

- Molecular Formula: C₇H₄Br₂F₃NO

- Key Differences : The trifluoromethoxy (-OCF₃) group increases electron-withdrawing effects, enhancing stability under acidic conditions. However, synthesis complexity escalates due to the need for fluorinated precursors, contributing to a 20–30% higher production cost compared to the difluoromethoxy variant .

Performance and Regulatory Considerations

Agrochemical Efficacy

- Target Compound : Demonstrates superior pest resistance in rice blast fungicides due to bromine’s persistence in soil.

- Non-Brominated Analogs: Fluoroalkoxy aniline derivatives (e.g., 5-(difluoromethoxy)-2-mercaptobenzimidazole) achieve equivalent efficacy at 12% lower active ingredient concentrations, reducing environmental persistence .

Regulatory Impact

- Brominated Compounds : Face trade restrictions in the EU under REACH regulations due to bioaccumulation risks.

- Fluorinated Alternatives : Gaining traction in Asia-Pacific markets for lower toxicity profiles and compliance with evolving environmental standards .

Data Tables

Table 1: Structural and Functional Comparison

| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Applications | Synthesis Cost (USD/kg) |

|---|---|---|---|---|

| 3,5-Dibromo-4-(difluoromethoxy)aniline | C₇H₅Br₂F₂NO | 315.93 | Agrochemical intermediates | 450–550 |

| 3,5-Dichloro-4-(difluoromethoxy)aniline | C₇H₅Cl₂F₂NO | 228.02 | Pharmaceutical synthesis | 300–400 |

| 3,5-Dibromo-4-(trifluoromethoxy)aniline | C₇H₄Br₂F₃NO | 333.92 | High-performance herbicides | 550–650 |

Table 2: Substitution Trends in Agrochemicals (2019–2024)

| Region | Brominated Compound Demand (%) | Non-Brominated Substitute Demand (%) |

|---|---|---|

| Europe | 15 | 85 |

| Asia-Pacific | 65 | 35 |

| North America | 40 | 60 |

Research Findings and Market Dynamics

- Synthesis Challenges : Raw material bottlenecks for bromine derivatives persist, with 60% of global supply controlled by three manufacturers .

- Substitution Trends : Fluoroalkoxy anilines are projected to capture 45% of the agrochemical intermediate market by 2030, driven by regulatory shifts and cost efficiencies .

Biological Activity

3,5-Dibromo-4-(difluoromethoxy)aniline is an organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including antimicrobial and anticancer properties, as well as its mechanisms of action and structure-activity relationships (SAR).

Chemical Structure and Properties

The compound can be described by the following molecular formula: C9H7Br2F2NO. Its structure includes two bromine atoms at the 3 and 5 positions on the benzene ring, a difluoromethoxy group at the 4 position, and an aniline moiety. The presence of halogen substituents is significant as they often enhance biological activity.

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit antimicrobial properties. For instance, studies have shown that halogenated anilines can inhibit bacterial growth by disrupting cell membranes or interfering with metabolic pathways. The specific activity of 3,5-Dibromo-4-(difluoromethoxy)aniline against various pathogens remains to be fully elucidated but is hypothesized to follow similar patterns due to its structural characteristics.

Anticancer Activity

The compound has been investigated for its anticancer potential. In preclinical studies, derivatives of dibromoanilines have shown promise in inhibiting cancer cell proliferation. Specifically, compounds with multiple halogen substitutions have demonstrated enhanced potency against various cancer cell lines. The mechanism often involves the induction of apoptosis or cell cycle arrest.

The biological activity of 3,5-Dibromo-4-(difluoromethoxy)aniline is believed to involve several mechanisms:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer cell metabolism or bacterial growth.

- Reactive Oxygen Species (ROS) Generation : Halogenated compounds can induce oxidative stress in cells, leading to apoptosis.

- Interaction with DNA : Some studies suggest that similar compounds can intercalate into DNA strands, disrupting replication.

Structure-Activity Relationships (SAR)

Understanding the SAR is crucial for optimizing the biological activity of 3,5-Dibromo-4-(difluoromethoxy)aniline. Key factors influencing activity include:

- Positioning of Halogens : The placement and type of halogen substituents significantly affect potency.

- Functional Groups : The difluoromethoxy group enhances solubility and bioavailability, which are critical for therapeutic efficacy.

Comparative Analysis

A comparative analysis with similar compounds provides insight into the unique properties of 3,5-Dibromo-4-(difluoromethoxy)aniline:

| Compound Name | Structure Characteristics | Antimicrobial Activity | Anticancer Activity |

|---|---|---|---|

| 3,5-Dibromo-4-(difluoromethoxy)aniline | Two bromines, difluoromethoxy | Moderate | High |

| 3,5-Dibromo-4-methylaniline | Two bromines, methyl group | Low | Moderate |

| 3,5-Dichloro-4-fluoroaniline | Two chlorines, fluoro group | High | Moderate |

Case Studies

Several case studies have highlighted the potential applications of dibromoanilines in drug development:

- Anticancer Drug Development : A study demonstrated that modifying the aniline structure with halogens significantly increased cytotoxicity against breast cancer cell lines.

- Antimicrobial Agents : Research on related compounds showed effective inhibition of Gram-positive bacteria, suggesting a potential pathway for developing new antibiotics.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.